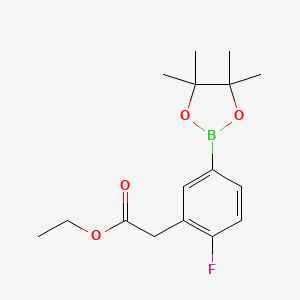

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Overview

Description

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a fluorinated aromatic ring and a boronic ester group. These features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves a multi-step processThe final step involves esterification to introduce the ethyl acetate group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with halogenated compounds[][2].

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used along with bases like potassium phosphate in an organic solvent like toluene[][2].

Major Products

The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide[2][2].

Scientific Research Applications

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with a palladium catalyst. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The fluorine atom’s strong electronegativity can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Similar but without the fluorine atom.

Uniqueness

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to the presence of both a fluorine atom and a boronic ester group. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions. The fluorine atom can also impart beneficial properties such as increased metabolic stability and bioavailability in pharmaceutical applications .

Biological Activity

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a synthetic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHBFO

- Molecular Weight : 294.13 g/mol

- CAS Number : 474710-54-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug delivery systems and as a therapeutic agent due to its stability and reactivity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

- Staphylococcus aureus : Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values in the range of 4–8 µg/mL against multidrug-resistant strains .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells:

- MDA-MB-231 Cell Line : It displayed significant inhibitory effects on this triple-negative breast cancer cell line with an IC value of approximately 0.126 µM. This suggests a strong potential for further development as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

| Parameter | Value |

|---|---|

| C | 592 ± 62 mg/mL |

| Half-life (t) | >12 hours |

These parameters indicate a favorable profile for oral administration and prolonged action within biological systems .

Study on Antiviral Activity

A related compound demonstrated antiviral efficacy against influenza viruses. In a study involving infected mice models:

- The compound significantly reduced viral loads in the lungs and improved survival rates when administered at high doses . This highlights the potential for this compound in treating viral infections.

Toxicological Assessment

In vivo toxicity studies have shown that compounds with similar structures exhibit acceptable safety profiles at high doses (e.g., 800 mg/kg), with minimal adverse effects noted during pharmacodynamic evaluations .

Properties

IUPAC Name |

ethyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-9-12(7-8-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMRGFTXPQBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142107 | |

| Record name | Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198615-89-2 | |

| Record name | Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198615-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.